molecular formula C13H14O B1395265 2,4-Dicyclopropylbenzaldehyde CAS No. 1245645-99-1

2,4-Dicyclopropylbenzaldehyde

Cat. No.: B1395265
CAS No.: 1245645-99-1
M. Wt: 186.25 g/mol
InChI Key: GXPYLTPYTXRBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,4-Dicyclopropylbenzaldehyde can be achieved through various methods. One common synthetic route involves the reaction of aryl halides with cyclopropylboronic acid in the presence of potassium phosphate and a catalyst such as IIe. The reaction is carried out in toluene and water at 100°C under a nitrogen atmosphere . Another method involves the use of aluminum hemiaminal intermediates, which protect the latent aldehyde and allow for subsequent cross-coupling with organometallic reagents .

Chemical Reactions Analysis

2,4-Dicyclopropylbenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, sodium borohydride, and lithium aluminum hydride. The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted benzaldehydes .

Scientific Research Applications

2,4-Dicyclopropylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,4-Dicyclopropylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

2,4-Dicyclopropylbenzaldehyde can be compared with other similar compounds, such as 2,4-dichlorobenzaldehyde and 2,4-dimethylbenzaldehyde. While these compounds share a benzaldehyde core, their substituents differ, leading to variations in their chemical properties and reactivity. For example, 2,4-dichlorobenzaldehyde contains chlorine atoms, which can influence its electron density and reactivity compared to the cyclopropyl groups in this compound .

Properties

IUPAC Name

2,4-dicyclopropylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-8-12-6-5-11(9-1-2-9)7-13(12)10-3-4-10/h5-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPYLTPYTXRBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697078
Record name 2,4-Dicyclopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245645-99-1
Record name 2,4-Dicyclopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dicyclopropylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,4-Dicyclopropylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,4-Dicyclopropylbenzaldehyde
Reactant of Route 4
2,4-Dicyclopropylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,4-Dicyclopropylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,4-Dicyclopropylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.